Methyl 6-isopropoxy-5-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

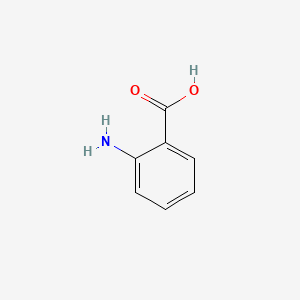

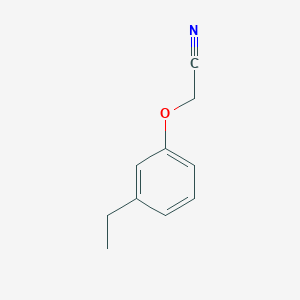

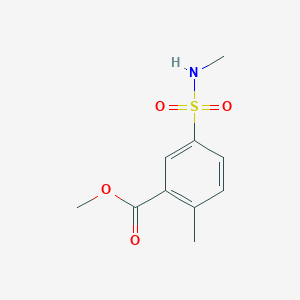

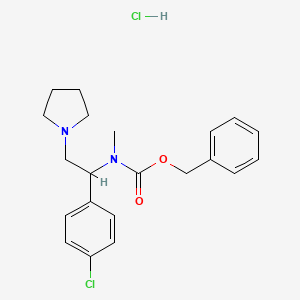

Methyl 6-isopropoxy-5-methylnicotinate (MIMN) is a nicotinic acid derivative. It has a molecular formula of C11H15NO3 and an average mass of 209.242 Da .

Molecular Structure Analysis

The InChI code for Methyl 6-isopropoxy-5-methylnicotinate is1S/C11H15NO3/c1-7(2)15-10-8(3)5-9(6-12-10)11(13)14-4/h5-7H,1-4H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

Methyl 6-isopropoxy-5-methylnicotinate has a molecular weight of 209.24 g/mol . It is in liquid form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Enzymatic Biotransformation

Methyl 6-isopropoxy-5-methylnicotinate and its derivatives are used in enzymatic biotransformation processes. For example, Ralstonia/Burkholderia sp. strain DSM 6920 can hydroxylate 6-methylnicotinate at the C2 position, producing various hydroxylated heterocyclic carboxylic acid derivatives, including 2-hydroxy-6-methylnicotinate. This process demonstrates the potential of microbial production in generating specific hydroxylated compounds (Tinschert et al., 2000).

Semiochemical Research

Methyl 6-isopropoxy-5-methylnicotinate plays a role in pest management, specifically in managing thrips, a common pest in agriculture. As a non-pheromone semiochemical, it has shown effectiveness in trapping various thrips species. Its use in conjunction with colored sticky traps enhances monitoring and potentially offers avenues for mass trapping and integrated pest management strategies (Teulon et al., 2017).

Synthetic Chemistry Applications

This compound is also significant in synthetic chemistry. For example, Fe(II)/Au(I) relay catalysis has been employed for the isomerization of 4-propargyl-5-methoxyisoxazoles to methyl nicotinates/6-halonicotinates, demonstrating the compound's role in facilitating complex chemical transformations (Galenko et al., 2017).

Photophysical Studies

In photophysics, methyl 2-hydroxy-6-methylnicotinate (a related compound) has been studied for its excited-state intramolecular proton-transfer properties. This research sheds light on the compound's unique molecular properties, which differ significantly depending on the position of the hydroxyl group relative to the pyridine nitrogen (Chou et al., 1990).

Organometallic Chemistry

Research in organometallic chemistry involves the methylation of nicotine and nicotine n-oxide to produce derivatives like 2-methylnicotine. This showcases the compound's utility in creating specific chemical structures for further research and application (Secor et al., 1981).

Coordination Chemistry

Studies in coordination chemistry have used derivatives of methyl 6-isopropoxy-5-methylnicotinate to explore their interaction with transition metal ions. This research contributes to understanding the structural diversity and magnetic properties of such compounds, which is vital in materials science and catalysis (Razquin-Bobillo et al., 2022).

Organic Synthesis

The compound is also used in organic synthesis, such as in the synthesis of pyranopyrazoles, demonstrating its role as a catalyst in facilitating complex organic reactions (Zolfigol et al., 2013).

properties

IUPAC Name |

methyl 5-methyl-6-propan-2-yloxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-10-8(3)5-9(6-12-10)11(13)14-4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEWQOOWGXFINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-isopropoxy-5-methylnicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)